methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-sulfamoylbenzaldehyde under acidic conditions to introduce the sulfamoylphenyl group. Finally, the esterification of the resulting compound with methanol yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other similar compounds, such as:
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-aminophenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate: This compound lacks the sulfamoyl group, which may affect its biological activity and chemical reactivity.
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-nitrophenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate: The presence of a nitro group instead of a sulfamoyl group can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(4-sulfamoylphenyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H22N4O6S/c1-13(23-14-4-10-17(11-5-14)32(22,28)29)20-18(12-19(26)31-3)24-25(21(20)27)15-6-8-16(30-2)9-7-15/h4-11,24H,12H2,1-3H3,(H2,22,28,29) |
InChI Key |
SYYXDIXZTRUNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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